

# The Pyrrolopyridine Core: A Privileged Scaffold in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1296941

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist

### Introduction: The Ascendancy of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The pyrrolopyridine, or azaindole, bicyclic system is a quintessential example of such a scaffold. Comprising a fused pyrrole and pyridine ring, this heterocyclic core is a bioisostere of purines and indoles, granting it inherent access to biological targets of profound therapeutic relevance, particularly protein kinases.[\[1\]](#)

Pyrrolopyridines exist in six isomeric forms, each offering a unique spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors, which dictates their physicochemical properties and biological interactions.[\[2\]](#) This structural versatility, combined with the core's relative metabolic stability and synthetic tractability, has cemented its status as a cornerstone in the development of targeted therapies. From natural products like the topoisomerase inhibitor Camptothecin to FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib, the pyrrolopyridine nucleus is central to a growing arsenal of therapeutics targeting cancer, inflammation, and infectious diseases.[\[3\]](#)[\[4\]](#)

This guide provides an in-depth technical exploration of the pyrrolopyridine core, designed for the practicing scientist. It moves beyond a mere survey of the literature to offer a practical synthesis of its fundamental chemistry, proven synthetic methodologies, and critical role in structure-activity relationship (SAR) studies, empowering researchers to harness the full potential of this remarkable scaffold.

## Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the pyrrolopyridine core begins with its fundamental properties. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape. The position of the non-pyrrolic nitrogen atom significantly influences the molecule's dipole moment, pKa, and hydrogen bonding capabilities, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

## Spectroscopic Fingerprints for a Self-Validating Workflow

Confident characterization of synthesized pyrrolopyridine derivatives is paramount. The following provides a general guide to the expected spectroscopic features, which are essential for validating experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Protons on the pyridine ring typically appear in the aromatic region ( $\delta$  7.0-8.7 ppm), with their precise shifts influenced by the isomer and substituents. The proton on the pyrrole nitrogen (N-H) is often a broad singlet appearing far downfield ( $\delta$  >11.0 ppm), a characteristic feature confirming the presence of the core. Protons on the pyrrole ring carbons generally resonate upfield relative to their pyridine counterparts ( $\delta$  6.5-7.8 ppm).[\[1\]](#) [\[5\]](#)[\[6\]](#)
- $^{13}\text{C}$  NMR: The carbon atoms of the pyridine portion of the scaffold typically resonate between  $\delta$  115-150 ppm. Carbons adjacent to the pyridine nitrogen are the most deshielded. The pyrrole carbons appear at higher field strengths, generally between  $\delta$  100-130 ppm.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Mass Spectrometry (MS):

- Electron Ionization (EI): The molecular ion ( $M^+$ ) peak is typically prominent, confirming the molecular weight. Fragmentation patterns often involve the cleavage of substituents from the core. The bicyclic ring system itself is relatively stable, meaning fragments corresponding to the intact pyrrolopyridine core are often observed.[9][10][11]
- Electrospray Ionization (ESI): This softer ionization technique is ideal for analyzing functionalized pyrrolopyridines, typically yielding a strong protonated molecular ion  $[M+H]^+$  with minimal fragmentation, which is invaluable for high-resolution mass determination.[5][12]

Infrared (IR) Spectroscopy:

- N-H Stretch: A key diagnostic peak is the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to medium band around  $3100\text{-}3500\text{ cm}^{-1}$ .[13][14]
- C=C and C=N Stretching: A series of medium to strong absorptions between  $1400\text{-}1600\text{ cm}^{-1}$  are characteristic of the aromatic ring stretching vibrations.[1][13]
- C-H Bending: Strong bands in the  $700\text{-}900\text{ cm}^{-1}$  region correspond to out-of-plane C-H bending, which can sometimes help in determining the substitution pattern on the rings.[15]

## Section 2: The Strategic Synthesis of the Pyrrolopyridine Core and its Derivatives

The therapeutic utility of the pyrrolopyridine scaffold is underpinned by robust and flexible synthetic strategies. These methods can be broadly categorized into two phases: the initial construction of the bicyclic core and its subsequent functionalization.

### Core Construction: Building the Bicyclic Framework

The *de novo* synthesis of the pyrrolopyridine ring system is a critical first step. A common and effective strategy involves building the pyrrole ring onto a pre-existing, appropriately substituted pyridine.

This protocol describes a classical approach involving the reaction of an aminopyrrole carbonitrile with an active methylene compound, leading to the formation of the fused pyridine

ring. The choice of the active methylene compound dictates the substitution pattern on the newly formed ring.

#### Step-by-Step Methodology:

- **Reactant Preparation:** To a round-bottom flask, add 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (10 mmol) and an equimolar amount (10 mmol) of the active methylene compound (e.g., acetylacetone for a methyl and acetyl substituted product).
- **Solvent and Catalyst Addition:** Add glacial acetic acid (15 mL) to the flask, followed by a few drops of concentrated hydrochloric acid to catalyze the reaction.
- **Reaction Execution:** Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up and Isolation:** After cooling to room temperature, pour the reaction mixture into ice water. The resulting precipitate is collected by vacuum filtration.
- **Purification and Validation:** Wash the crude solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water). The structure and purity should be confirmed by NMR, MS, and IR spectroscopy, comparing the data to the expected spectroscopic fingerprints.[16]



[Click to download full resolution via product page](#)

Caption: Workflow for Pyrrolopyridine Core Synthesis.

## Core Functionalization: The Power of Cross-Coupling

With the core in hand, the true power of this scaffold is unlocked through selective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for installing aryl (C-C) and amino (C-N) moieties, respectively. These reactions are foundational to building the complex molecular architectures required for high-affinity target engagement.

This protocol details the selective arylation at the C-2 position of a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. The higher reactivity of the C-I bond compared to the C-Cl bond allows for chemoselective palladium insertion, a critical consideration for building molecular complexity in a controlled manner.

### Step-by-Step Methodology:

- **Inert Atmosphere Setup:** To a dry Schlenk flask, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate ( $K_2CO_3$ , 3.0 equiv).
- **Catalyst Addition:** Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) ( $Pd_2(dba)_3$ , 0.03 equiv), under a nitrogen or argon atmosphere.
- **Solvent Addition:** Add degassed 1,4-dioxane and water (1:1 mixture, to a concentration of ~0.1 M) via syringe.
- **Reaction Execution:** Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
- **Work-up and Isolation:** Cool the reaction to room temperature and remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and concentrate.
- **Purification and Validation:** Purify the crude product by silica gel column chromatography. Confirm the structure of the 2-aryl-4-chloro-pyrrolopyridine product by NMR and MS. The

absence of the C-2 proton signal and the appearance of new aromatic signals in the  $^1\text{H}$  NMR spectrum, along with the correct mass, validate the successful coupling.[17]

Following the Suzuki coupling, the remaining chloro-substituent at C-4 can be displaced with an amine using the Buchwald-Hartwig reaction. This sequential approach allows for the controlled, differential functionalization of the pyridine ring.

#### Step-by-Step Methodology:

- **Inert Atmosphere Setup:** In a glovebox or under an inert gas stream, add the 2-aryl-4-chloropyrrolopyridine from the previous step (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry reaction vessel.
- **Catalyst/Ligand Addition:** Add the palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).
- **Solvent Addition:** Add an anhydrous, aprotic solvent such as toluene or dioxane.
- **Reaction Execution:** Heat the mixture to 100-110 °C. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 12-24 hours).
- **Work-up and Isolation:** Cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, then dry over  $\text{Na}_2\text{SO}_4$  and concentrate.
- **Purification and Validation:** Purify the final product via silica gel column chromatography. Successful amination is confirmed by a significant upfield shift of the C-5 proton in the  $^1\text{H}$  NMR spectrum and the appearance of signals corresponding to the newly introduced amine, as well as the correct molecular weight by HRMS.[5][17]

## Section 3: The Pyrrolopyridine Scaffold in Kinase Inhibition

The structural mimicry of the ATP purine ring makes pyrrolopyridine derivatives exceptionally well-suited as kinase inhibitors.[1] By occupying the ATP-binding pocket, these compounds can

block the phosphotransferase activity of kinases, thereby disrupting aberrant signaling pathways that drive diseases like cancer.

## Targeting Key Oncogenic Signaling Pathways

Pyrrolopyridine-based inhibitors have been successfully developed against numerous kinase targets. The following diagrams illustrate the mechanism of action for inhibitors targeting three clinically relevant kinases.

Aberrant FGFR signaling, through receptor amplification, mutation, or translocation, is a key driver in various cancers. Pyrrolo[2,3-b]pyridine derivatives can effectively block this pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of the FGFR Signaling Pathway.

CSF-1R is crucial for the survival and differentiation of macrophages. In the tumor microenvironment, signaling through this receptor promotes the pro-tumor M2 macrophage phenotype. Inhibiting CSF-1R can reprogram the immune environment to be less hospitable to the tumor.

[Click to download full resolution via product page](#)

Caption: Inhibition of the CSF-1R (FMS) Signaling Pathway.

CDK8 is an oncogene in colorectal cancer that acts as a co-activator of  $\beta$ -catenin-driven transcription. Inhibiting CDK8 can suppress the Wnt/ $\beta$ -catenin pathway, which is aberrantly activated in the majority of colorectal cancers.



[Click to download full resolution via product page](#)

Caption: Inhibition of CDK8-mediated Wnt/ $\beta$ -catenin Signaling.

## Quantitative Structure-Activity Relationships (SAR)

Systematic modification of the pyrrolopyridine core is essential for optimizing potency and selectivity. The following tables summarize SAR data for two distinct series of pyrrolopyridine-based kinase inhibitors, demonstrating how subtle structural changes dramatically impact biological activity.

Table 1: SAR of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors[18][19][20]

| Compound          | R <sup>1</sup> Group (Amide) | R <sup>2</sup> Group (Urea) | FMS Kinase IC <sub>50</sub> (nM) |
|-------------------|------------------------------|-----------------------------|----------------------------------|
| Lead (KIST101029) | 3-CF <sub>3</sub> -Ph        | -                           | 96                               |
| 1e                | 3-CF <sub>3</sub> -Ph        | -                           | 60                               |
| 1r                | 3-Cl, 4-F-Ph                 | -                           | 30                               |
| Analog A          | -                            | 4-Cl-Ph                     | >1000                            |
| Analog B          | -                            | 4-CF <sub>3</sub> -Ph       | >1000                            |

Insight: The data clearly indicate a strong preference for a diarylamide linkage over a diarylurea. Furthermore, substitution on the terminal phenyl ring with electron-withdrawing groups (e.g., -CF<sub>3</sub>, -Cl, -F) enhances inhibitory potency against FMS kinase, with the 3-chloro-4-fluoro substitution providing the most potent analog (1r).

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors[21][22][23]

| Compound | R <sup>1</sup> Group                                             | FGFR1 IC <sub>50</sub> (nM) | Ligand Efficiency |
|----------|------------------------------------------------------------------|-----------------------------|-------------------|
| 1        | m-methoxyphenyl                                                  | 1900                        | 0.13              |
| 4a       | 3,5-dimethoxyphenyl                                              | 18                          | 0.42              |
| 4h       | 3,5-dimethoxyphenyl<br>(with modification at<br>core position 5) | 7                           | 0.44              |
| 4k       | 3-fluoro-5-<br>methoxyphenyl                                     | 12                          | 0.43              |

Insight: The introduction of a second methoxy group at the 5-position of the terminal phenyl ring (3,5-dimethoxy, compound 4a) dramatically improves potency over the single methoxy analog (1). Further optimization on the pyrrolopyridine core itself (compound 4h) leads to a highly potent inhibitor with excellent ligand efficiency, demonstrating the value of exploring modifications at multiple sites on the scaffold.

## Section 4: Clinical Translation: FDA-Approved Drugs

The therapeutic potential of the pyrrolopyridine scaffold is not merely theoretical; it is validated by the successful development and regulatory approval of several drugs. These molecules stand as testaments to the scaffold's favorable drug-like properties and its effectiveness in modulating key disease targets.

Table 3: Selected FDA-Approved Drugs Featuring a Pyrrolopyridine Core

| Drug Name    | Brand Name | Pyrrolopyridine Isomer                    | Primary Indication                                                    |
|--------------|------------|-------------------------------------------|-----------------------------------------------------------------------|
| Vemurafenib  | Zelboraf®  | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)   | BRAF V600E-mutant metastatic melanoma <sup>[24][25][26]</sup>         |
| Pexidartinib | Turalio®   | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)   | Symptomatic tenosynovial giant cell tumor (TGCT) <sup>[2][3][4]</sup> |
| Ibrutinib    | Imbruvica® | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)* | B-cell malignancies (e.g., CLL, MCL) <sup>[27]</sup>                  |

\*Note: Ibrutinib contains a closely related pyrrolo[2,3-d]pyrimidine core, often considered within the broader class of azaindole-related scaffolds due to its similar biological mimicry of purine.

## Conclusion and Future Outlook

The pyrrolopyridine core has unequivocally established itself as a privileged and highly versatile scaffold in drug discovery. Its unique combination of physicochemical properties, synthetic accessibility, and innate ability to interact with key biological targets like protein kinases ensures its continued relevance. The successful translation of pyrrolopyridine-based compounds from laboratory curiosities to life-saving medicines like Vemurafenib and Pexidartinib provides a powerful validation of the scaffold's utility.

Future research will undoubtedly focus on exploring new regions of chemical space by decorating the various isomeric cores with novel functionalities. The application of advanced synthetic methods, including C-H activation and photocatalysis, will enable even more efficient and creative diversification. As our understanding of complex disease biology deepens, the pyrrolopyridine scaffold will remain a critical tool for scientists, empowering the rational design and development of the next generation of targeted therapeutics.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25151352, Pexidartinib.

- Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. *Pharmaceuticals* (Basel, Switzerland), 14(4), 354. [\[Link\]](#)[\[2\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42611257, Vemurafenib.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d]PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. *Bulletin of the Chemical Society of Ethiopia*, 37(4), 985-996.[\[1\]](#)[\[16\]](#)
- Reddy, L. V., & Kumar, A. (2021). Azaindole Therapeutic Agents. *Mini reviews in medicinal chemistry*, 21(16), 2201–2216. [\[Link\]](#)[\[4\]](#)
- Gomes, G. F., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogs with Dual Effects on Proliferation and Metastasis in Human Melanoma Cells. *Molecules* (Basel, Switzerland), 29(16), 3738. [\[Link\]](#)[\[25\]](#)
- Singh, M., & Singh, J. (2024). Synthetic strategies to pyrido fused heterocycles. *Journal of Chemical Sciences*, 136(1), 2.[\[28\]](#)
- Merugu, S. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. *Molecules* (Basel, Switzerland), 25(21), 5199.[\[17\]](#)[\[29\]](#)
- FlyBase. (n.d.). FlyBase Chemical Report: vemurafenib.
- CIViC. (n.d.). Pexidartinib Summary.
- Merugu, S. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. *Molecules*, 25(21), 5199. [\[Link\]](#)[\[17\]](#)
- Szymańska, E., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. *Molecules*, 28(14), 5273.[\[31\]](#)
- Zaki, M. A., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. *The Journal of organic chemistry*, 85(15), 9686–9695. [\[Link\]](#)[\[32\]](#)
- Wang, M., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. *International journal of molecular sciences*, 23(21), 13398. [\[Link\]](#)[\[27\]](#)
- Neuner, S., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine (Pexidartinib)
- Theisen, M. C., et al. (2024). Synthesis and biological evaluation of novel 4-, 5- and 6-azaindole derivatives. *ChemistrySelect*, 9(1), e202303869.[\[34\]](#)
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC advances*, 11(34), 20651–20661. [\[Link\]](#)[\[5\]](#)
- SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - 13C NMR.

- Bakherad, M., et al. (2020). A combined multicomponent-acid catalyzed cyclization reaction as an efficient route to novel tricyclic pyrrolo[2,1-a]isoquinoline derivatives. *Journal of Heterocyclic Chemistry*, 57(1), 329-336.[35]
- Li, Z., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. *ACS medicinal chemistry letters*, 10(12), 1679–1685. [\[Link\]](#)[36]
- Neuner, S., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[(6-(trifluoromethyl)pyridin-3-yl)methyl]pyridin-2-amine (Pexidartinib)
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Advances*, 11(34), 20651-20661.[21]
- Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
- El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. *Journal of enzyme inhibition and medicinal chemistry*, 33(1), 1339–1348. [\[Link\]](#)[18]
- El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Figshare](#).[19]
- El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Taylor & Francis Online](#).[20]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Advances*, 11(34), 20651-20661.[22]
- Al-Omary, F. A. M., et al. (2018). Design and Synthesis of Fluorescent Vemurafenib Analogs for In Vivo Imaging. *Scientific reports*, 8(1), 10839. [\[Link\]](#)[38]
- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. [Saarland University](#).[9]
- ResearchGate. (n.d.). <sup>13</sup>C NMR chemical shifts ( $\delta$ , ppm) of pyridine in various solvents[39].
- Chaskar, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. *Pharmaceuticals*, 17(1), 127.[40]
- Lee, K., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. *Bioorganic & medicinal chemistry letters*, 74, 128912. [\[Link\]](#)[41]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [RSC Publishing](#).[23]
- Harper, T. (2024, January 25). How to Interpret Mass Spectra. [YouTube](#).[10]
- ResearchGate. (n.d.). FTIR spectra of Polypyrrole film. Inset shows structure of pyrrole monomer.
- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- Harper, T. (2024, January 25). How to Interpret Mass Spectra. YouTube.[42]
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
- Al-Hiari, Y. M., et al. (2015). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 5(2), 105-117.[11]
- NIST. (n.d.). Pyrrole - Infrared Spectrum. NIST Chemistry WebBook.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. ajol.info [ajol.info]
- 2. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. uni-saarland.de [uni-saarland.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. researchgate.net [researchgate.net]

- 17. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 23. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FlyBase Chemical Report: vemurafenib [flybase.org]
- 27. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pyrrolopyridine Core: A Privileged Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296941#understanding-the-pyrrolopyridine-core-structure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)